molecular formula C10H8ClN3O B11820874 N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine

N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine

Cat. No.: B11820874
M. Wt: 221.64 g/mol
InChI Key: GCURUEUJLBIIRC-UHFFFAOYSA-N
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Description

N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 5-chloro-3-phenylimidazole-4-carbaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-chloro-3-phenylimidazole-4-carbaldehyde and hydroxylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine
  • N-[(2,5-dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine

Uniqueness

N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-10-9(6-13-15)14(7-12-10)8-4-2-1-3-5-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCURUEUJLBIIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C2C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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